![molecular formula C13H8Cl2N2 B15388746 3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15388746.png)
3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Description
3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (CAS No. 131947-29-0) is a bicyclic heteroaromatic compound with the molecular formula C₁₃H₈Cl₂N₂ and a molecular weight of 263.12 g/mol . The structure consists of an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 3 and a 4-chlorophenyl group at position 2. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling modifications that influence pharmacological activity, solubility, and pharmacokinetics.
Properties
Molecular Formula |
C13H8Cl2N2 |
---|---|
Molecular Weight |
263.12 g/mol |
IUPAC Name |
3-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8Cl2N2/c14-10-6-4-9(5-7-10)12-13(15)17-8-2-1-3-11(17)16-12/h1-8H |
InChI Key |
LSWMDIMFMXXPSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazopyridine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR) based on diverse scientific literature.
The compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Research indicates that imidazopyridine derivatives often act as inhibitors of key enzymes and receptors involved in disease processes.
-
Antimycobacterial Activity :
- The compound has shown effectiveness against Mycobacterium tuberculosis and Mycobacterium smegmatis. Studies reveal that it can inhibit the electron transport chain in mycobacteria, demonstrating selective toxicity without affecting mitochondrial function in human cells. The IC50 values for related compounds indicate a promising range for therapeutic development .
-
Cholinesterase Inhibition :
- Similar derivatives have displayed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential use in treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have exhibited IC50 values ranging from 0.2 to 50.0 μM against AChE, indicating a strong correlation between structural modifications and enzyme inhibition efficacy .
-
Anticancer Properties :
- The compound's derivatives have been evaluated for anticancer activity against various cancer cell lines, including HeLa and SMMC-7721. Certain modifications have led to enhanced potency, with some derivatives achieving IC50 values as low as 0.071 μM . The SAR studies suggest that electron-donating groups significantly enhance anticancer activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its chemical structure. Key findings from SAR studies include:
- Substitution Effects :
- Functional Groups :
Case Studies
Several case studies highlight the compound's potential applications:
- Antitubercular Activity :
- Neuroprotective Effects :
Comparison with Similar Compounds
Chloro vs. Carboxylic Acid Derivatives
Triazole and Pyrrole Substituents
Substituent Variations at Position 2
While the 4-chlorophenyl group at position 2 is conserved in many analogs (e.g., compounds 15a–15g , ), other aryl groups are explored:
- 2-(4-Bromophenyl) (compound 53 , ):
- 2-(Pyridin-2-yl) (compound 15e , ):
- The pyridine moiety introduces basicity (pKa ~4.5), enhancing water solubility at physiological pH.
Modifications at Other Positions
Position 6 and 8 Substitutions
Methyl and Methoxy Groups
- 3,7-Dimethyl substitution (): Structure: 2-(4-Chlorophenyl)-3,7-dimethylimidazo[1,2-a]pyridine hydrochloride. Molecular weight: 292.05 g/mol.
Key Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Spectroscopic Data Comparison
Q & A
Q. What in silico tools prioritize derivatives for synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.